molecular formula C7H5ClN2 B129350 6-Chloromethyl-2-cyanopyridine CAS No. 135450-23-6

6-Chloromethyl-2-cyanopyridine

Cat. No. B129350
M. Wt: 152.58 g/mol
InChI Key: NZOOXGNGNZWVQR-UHFFFAOYSA-N
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Description

6-Chloromethyl-2-cyanopyridine is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloromethyl group and a cyano group attached to a pyridine ring. This structure allows for a variety of chemical reactions, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Synthesis Analysis

The synthesis of 6-Chloromethyl-2-cyanopyridine and its derivatives can be achieved through various methods. An improved synthesis of 2-chloro-6-cyanopyridine is described, which is a closely related compound, suggesting that similar methodologies could be adapted for the synthesis of 6-Chloromethyl-2-cyanopyridine . Additionally, the synthesis and characterization of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine are reported, which indicates that chlorination and methylation on the pyridine ring are feasible .

Molecular Structure Analysis

The molecular structure of 6-Chloromethyl-2-cyanopyridine is not directly reported in the provided papers. However, the structures of related compounds, such as 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, have been determined by X-ray diffraction, suggesting that similar techniques could be used to elucidate the structure of 6-Chloromethyl-2-cyanopyridine . The crystal packing of these compounds is influenced by weak interactions, which could also be relevant for the packing of 6-Chloromethyl-2-cyanopyridine in the solid state.

Chemical Reactions Analysis

The reactivity of 6-substituted 2,2'-bipyridines with palladium(II) derivatives has been studied, showing selective C(sp3)-H vs. C(sp2)-H activation . This indicates that 6-Chloromethyl-2-cyanopyridine could potentially undergo similar reactions, leading to cyclometalated complexes. Furthermore, the chlorine atom in 2-chloro-3-cyanopyridines is known to be readily replaced by various nucleophiles, suggesting that the chloromethyl group in 6-Chloromethyl-2-cyanopyridine could also participate in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloromethyl-2-cyanopyridine are not directly discussed in the provided papers. However, the properties of similar compounds, such as 2-chloro-6-cyanopyridine, have been studied. For instance, the reaction of 2-chloro-6-cyanopyridine with alcohols is solvent and temperature-dependent, which could imply that 6-Chloromethyl-2-cyanopyridine may also exhibit solvent and temperature-dependent behavior in its reactions . The phase transitions and vibrations of dimethyl bipyridyl complexes with chloranilic acid have been analyzed, which could provide insights into the behavior of 6-Chloromethyl-2-cyanopyridine under different physical conditions .

Scientific Research Applications

  • Synthesis of Cyano-Uridines and Their Derivatives :

    • 6-Cyanouridine derivatives were synthesized using a method that involves the conversion of cyano functions to various groups, including chloromethyl and others. This process is significant in the preparation of cyano-uridines and related compounds (Inoue & Ueda, 1978).
  • Reactions with Aliphatic Alcohols :

    • The reaction of 2-chloro-6-cyanopyridine with aliphatic mono- and di-alcohols produces different compounds depending on the reaction conditions. This finding suggests that the product distribution is influenced by the stability of an imidate anion intermediate (Elman, 1985).
  • Substitution Reactions with Amines :

    • 2-Chloro-3-cyanopyridines react readily with various amines, including primary, secondary, and heterocyclic amines, leading to the formation of 2-aminopyridines. This reaction is essential in the synthesis of various substituted pyridines (Bomika et al., 1976).
  • Synthesis of Pyrimidine Nucleosides :

    • The synthesis of 6-substituted pyrimidine nucleosides involved transforming the 6-cyano group into various groups including chloromethyl. This study is significant for understanding the synthesis and reactions of pyrimidine nucleosides (Ueda et al., 1975).
  • Formation of 7-Azaindole Derivatives :

    • The synthesis of 7-azaindole derivatives from 2, 6-dichloro-3-(β-chloroethyl)-5-cyanopyridine highlights the application of this compound in creating complex heterocyclic structures (Yakhontov et al., 1966).
  • Catalytic Applications of Terpyridines :

    • Although not directly involving 6-Chloromethyl-2-cyanopyridine, research on terpyridines, a related pyridine derivative, shows their use in catalysis, DNA intercalation, and material science, indicating the broad potential of pyridine derivatives in various scientific fields (Winter et al., 2011).
  • Synthesis of Dialkylaminopyridine Acylation Catalysts :

    • The creation of dialkylaminopyridine catalysts from 4-cyanopyridine, and their application in promoting the acylation of hindered alcohols, demonstrates another aspect of the versatility of cyanopyridine derivatives (Deratani et al., 1987).

Safety And Hazards

6-Chloromethyl-2-cyanopyridine is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .

properties

IUPAC Name

6-(chloromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOOXGNGNZWVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438468
Record name 6-Chloromethyl-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloromethyl-2-cyanopyridine

CAS RN

135450-23-6
Record name 6-Chloromethyl-2-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloromethyl-pyridine-2-carbonitrile
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